N'-(4-methylphenyl)sulfonyl-N'-prop-2-enylbenzohydrazide

Description

Properties

CAS No. |

167073-19-0 |

|---|---|

Molecular Formula |

C17H18N2O3S |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

N'-(4-methylphenyl)sulfonyl-N'-prop-2-enylbenzohydrazide |

InChI |

InChI=1S/C17H18N2O3S/c1-3-13-19(18-17(20)15-7-5-4-6-8-15)23(21,22)16-11-9-14(2)10-12-16/h3-12H,1,13H2,2H3,(H,18,20) |

InChI Key |

ZPRGWNXGKBGXJF-UHFFFAOYSA-N |

Isomeric SMILES |

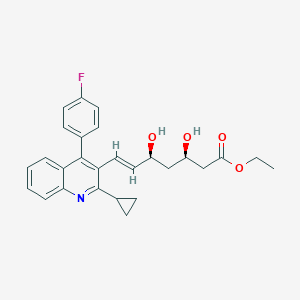

CCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |

Canonical SMILES |

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |

Appearance |

Yellow powder |

Origin of Product |

United States |

Synthetic Strategies and Chemical Synthesis of Pitavastatin Ethyl Ester

Total Synthesis Pathways Incorporating Pitavastatin (B1663618) Ethyl Ester Intermediates

The total synthesis of Pitavastatin and its ester derivatives often involves the strategic construction of the complex molecular framework through a series of carefully designed reactions. These pathways typically converge on key intermediates that already possess the desired stereochemistry and functional groups necessary for the final product.

Role of Ethyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate in Synthetic Routes

Ethyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is the chemical name for Pitavastatin Ethyl Ester itself. synzeal.com It serves as a pivotal late-stage intermediate in many synthetic routes leading to Pitavastatin calcium, the active pharmaceutical ingredient. chemicalbook.comnih.govnih.gov The synthesis of this ethyl ester often begins with the construction of the quinoline (B57606) core, followed by the attachment and elaboration of the dihydroxyheptenoate side chain.

One common strategy involves a Wittig or Horner-Wadsworth-Emmons olefination reaction to create the E-configured double bond in the side chain. researchgate.netresearchgate.net This reaction typically couples a phosphorus ylide derived from the quinoline portion with a chiral aldehyde or ketone fragment representing the dihydroxyheptenoate precursor. For instance, a triphenylphosphonium bromide salt of the quinoline heterocycle can be reacted with a lactonized statin side-chain precursor. researchgate.netresearchgate.net

Another approach utilizes a Julia-Kocienski olefination, which has been shown to be highly stereoselective, yielding the desired E-isomer in high ratios. researchgate.netresearchgate.net This method involves the reaction of a sulfone derivative of the quinoline core with a lactonized statin side-chain precursor. researchgate.net

Aldol condensation reactions have also been employed to construct the side chain. researchgate.netallfordrugs.com For example, an unsaturated aldehyde derived from the quinoline moiety can be condensed with ethyl acetoacetate (B1235776) to form a 3-oxo-5-hydroxy-6-heptenoic acid ethyl ester derivative, a precursor to Pitavastatin Ethyl Ester. allfordrugs.com

The following table summarizes some of the key reactions used in the total synthesis of Pitavastatin Ethyl Ester:

| Reaction Type | Reactants | Key Features | Reference(s) |

| Wittig Olefination | Quinoline-derived phosphonium (B103445) salt and chiral side-chain aldehyde | Forms the C=C double bond with high E-selectivity. | researchgate.netresearchgate.net |

| Horner-Wadsworth-Emmons | Quinoline-derived phosphonate (B1237965) ester and chiral side-chain aldehyde | Often provides higher yields and easier purification than the Wittig reaction. | researchgate.net |

| Julia-Kocienski Olefination | Quinoline-derived sulfone and lactonized side-chain precursor | Highly stereoselective for the E-isomer. | researchgate.netresearchgate.net |

| Aldol Condensation | Quinoline-derived aldehyde and ethyl acetoacetate | Builds the carbon skeleton of the side chain. | researchgate.netallfordrugs.com |

| Suzuki Coupling | Iodoquinoline derivative and a boronic acid derivative of the side chain | A cross-coupling method to form the bond between the quinoline and the side chain. | drugfuture.comgoogle.com |

Optimization of Esterification Reactions for Yield and Purity

The final step in the synthesis of Pitavastatin Ethyl Ester is often the esterification of the corresponding carboxylic acid or the transesterification of another ester. Optimizing this reaction is crucial for maximizing the yield and ensuring the high purity of the final product.

Several factors can influence the efficiency of the esterification reaction, including the choice of catalyst, reaction temperature, and the removal of byproducts. mdpi.comresearchgate.net For acid-catalyzed esterification, common catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is typically carried out in an excess of ethanol (B145695) to drive the equilibrium towards the formation of the ethyl ester. The removal of water, a byproduct of the reaction, is also essential for achieving high conversion.

Enzymatic esterification has emerged as a greener and more selective alternative to chemical methods. google.com Lipases, for example, can catalyze the esterification under mild conditions, often with high chemo- and regioselectivity. The use of immobilized enzymes can further simplify the purification process. google.com

The table below outlines key parameters for optimizing esterification reactions:

| Parameter | Influence on Reaction | Optimization Strategy | Reference(s) |

| Catalyst | Affects reaction rate and equilibrium. | Screening of different acid catalysts (e.g., H₂SO₄, TsOH) or enzymes (e.g., lipases). | researchgate.netgoogle.com |

| Temperature | Influences reaction rate and potential side reactions. | Determining the optimal temperature to maximize conversion while minimizing degradation. | mdpi.com |

| Reactant Ratio | Drives the reaction equilibrium. | Using an excess of ethanol to favor product formation. | mdpi.com |

| Water Removal | Shifts the equilibrium towards the product. | Using a Dean-Stark apparatus or molecular sieves. | |

| Reaction Time | Determines the extent of conversion. | Monitoring the reaction progress to identify the optimal reaction time. | researchgate.net |

Stereoselective Synthesis Methodologies for Pitavastatin Ethyl Ester

The biological activity of Pitavastatin is highly dependent on the stereochemistry of the dihydroxy heptenoate side chain. Therefore, controlling the chirality at the C3 and C5 positions is a critical aspect of its synthesis.

Control of Chirality at Dihydroxy Heptenoate Moiety

The desired (3R, 5S) stereochemistry of the dihydroxy heptenoate moiety is typically established through stereoselective reduction of a corresponding ketone precursor. allfordrugs.comdrugfuture.com One of the most effective methods is the Narasaka-Prasad reduction, which employs a boron chelating agent, such as diethylmethoxyborane, in combination with a reducing agent like sodium borohydride. researchgate.netmdpi.com This method consistently provides high syn-selectivity, leading to the desired 1,3-diol configuration.

Chiral auxiliaries can also be used to induce stereoselectivity. For instance, a chiral amine can be used to form a chiral amide, which then directs the subsequent reduction of a ketone. google.com

Another strategy involves starting from a chiral building block that already contains the desired stereocenters. (S)-epichlorohydrin is a common starting material for this purpose. rsc.orggoogle.com Asymmetric hydrogenation using a chiral catalyst is another powerful technique to introduce the desired stereochemistry. google.com

The table below highlights different methods for achieving stereocontrol:

| Method | Key Reagents/Features | Outcome | Reference(s) |

| Narasaka-Prasad Reduction | Diethylmethoxyborane, NaBH₄ | High syn-selectivity for the 1,3-diol. | researchgate.netmdpi.com |

| Chiral Auxiliary | Chiral amines (e.g., (-)-phenethylamine) | Directs the stereoselective reduction of a ketone. | google.com |

| Chiral Pool Synthesis | (S)-epichlorohydrin | Utilizes a readily available chiral starting material. | rsc.orggoogle.com |

| Asymmetric Hydrogenation | Chiral catalysts (e.g., Ru-based) | Catalytic introduction of chirality. | google.com |

| Enzymatic Reduction | Keto-reductases | High enantioselectivity under mild conditions. | jchemrev.com |

Novel Synthetic Approaches for Pitavastatin Ethyl Ester Analogues

The development of novel synthetic approaches allows for the creation of Pitavastatin Ethyl Ester analogues, which are valuable for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents. evitachem.com These analogues often feature modifications to the quinoline core, the cyclopropyl (B3062369) group, the fluorophenyl ring, or the side chain.

For example, researchers have synthesized Z-isomeric analogues of Pitavastatin to study the impact of the double bond geometry on the molecule's conformation and biological activity. researchgate.net Other analogues have been created by replacing the ethyl ester with other esters, such as methyl or propyl esters, to investigate the effect on pharmacokinetic properties.

The synthesis of these analogues often employs similar methodologies to those used for Pitavastatin Ethyl Ester, but with modified starting materials or reagents. The flexibility of the synthetic routes allows for the introduction of diverse structural motifs, facilitating a comprehensive exploration of the chemical space around the Pitavastatin scaffold.

Chemical Stability and Degradation Pathways of Pitavastatin Ethyl Ester

Hydrolytic Degradation Mechanisms of the Ester Moiety

Hydrolysis of the ethyl ester group in Pitavastatin (B1663618) Ethyl Ester is a primary degradation pathway, leading to the formation of the parent compound, Pitavastatin, and ethanol (B145695). This reaction can be catalyzed by acid, base, or proceed under neutral conditions.

Under acidic conditions, the ester linkage of Pitavastatin Ethyl Ester is susceptible to hydrolysis. The mechanism typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Forced degradation studies on the parent compound, Pitavastatin, provide insight into the stability of the core molecule under acidic stress. When subjected to 1 N HCl at 60°C for one hour, Pitavastatin showed approximately 7.90% degradation. The primary degradation products identified were the corresponding lactone and an anti-isomer impurity. It is expected that under similar conditions, Pitavastatin Ethyl Ester would first hydrolyze to Pitavastatin, which would then be susceptible to further degradation into these products.

Table 1: Summary of Acid-Catalyzed Degradation Findings for Pitavastatin

| Stress Condition | Duration | Temperature | Observed Degradation (%) | Key Degradation Products | Reference |

|---|---|---|---|---|---|

| 1 N HCl | 1 hour | 60°C | ~7.90% | Lactone Impurity, Anti-isomer Impurity | |

| 2 N HCl | 24 hours | Room Temperature | Significant | DP-I | ijirse.com |

| 0.1 N HCl | 30 minutes | Room Temperature | Significant | Degradation product at Rf 0.70 | sphinxsai.com |

Base-catalyzed hydrolysis, or saponification, is a common reaction for esters. For Pitavastatin Ethyl Ester, this process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This pathway is often utilized in the synthesis of Pitavastatin from its ester intermediates. The conversion can be achieved using alkali metal or alkaline earth metal bases, such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), in the presence of an organic solvent or water. google.com

Forced degradation studies conducted on Pitavastatin under basic conditions reveal significant instability. In a study using 2 N NaOH at 60°C for one hour, a degradation of approximately 9.79% was observed. The degradation was more complex than in acidic conditions, yielding a wider range of impurities.

Table 2: Summary of Base-Catalyzed Degradation Findings for Pitavastatin

| Stress Condition | Duration | Temperature | Observed Degradation (%) | Key Degradation Products | Reference |

|---|---|---|---|---|---|

| 2 N NaOH | 1 hour | 60°C | ~9.79% | Desfluoro Impurity, Anti-isomer Impurity, Z-isomer Impurity, 5-oxo Impurity, Lactone Impurity | |

| 2 N NaOH | 24 hours | Room Temperature | Significant | DP-I | ijirse.com |

In the absence of acid or base catalysts, esters can undergo neutral hydrolysis, although the reaction rate is generally slower. This pathway is mediated by water molecules acting as nucleophiles. Studies on Pitavastatin exposed to water at 60°C for two hours resulted in approximately 6.06% degradation. The primary impurities formed under these conditions were the Z-isomer, a methyl ester impurity, and the lactone impurity. This indicates that even under neutral pH conditions, the molecule is susceptible to degradation, particularly at elevated temperatures.

Table 3: Summary of Neutral Hydrolysis Findings for Pitavastatin

| Stress Condition | Duration | Temperature | Observed Degradation (%) | Key Degradation Products | Reference |

|---|---|---|---|---|---|

| Water | 2 hours | 60°C | ~6.06% | Z-isomer Impurity, Methyl Ester Impurity, Lactone Impurity | |

| Water | 24 hours | Room Temperature | No degradation observed | N/A | ijirse.com |

Oxidative Degradation Products and Mechanisms

Pitavastatin and its derivatives are susceptible to oxidative stress. Exposure of Pitavastatin to 3% hydrogen peroxide (H₂O₂) at 25°C for one hour led to a degradation of about 7.43%. A separate study using 6% H₂O₂ at room temperature for 72 hours also showed significant degradation. ijirse.com The complex structure of the molecule offers several potential sites for oxidation.

The identified oxidative degradation products for Pitavastatin include the Desfluoro impurity, anti-isomer, Z-isomer, and a 5-oxo impurity. These findings suggest that the quinoline (B57606) ring system and the heptenoic acid side chain are both vulnerable to oxidation.

Table 4: Summary of Oxidative Degradation Findings for Pitavastatin

| Stress Condition | Duration | Temperature | Observed Degradation (%) | Key Degradation Products | Reference |

|---|---|---|---|---|---|

| 3% H₂O₂ | 1 hour | 25°C | ~7.43% | Desfluoro Impurity, Anti-isomer Impurity, Z-isomer Impurity, 5-oxo Impurity, Lactone Impurity | |

| 6% H₂O₂ | 72 hours | Room Temperature | Significant | DP-III, DP-IV | ijirse.com |

Thermal Stress Degradation Studies

Thermal stress can induce degradation of Pitavastatin Ethyl Ester. Studies on Pitavastatin show that exposure to a temperature of 60°C for two days resulted in a degradation of approximately 9.64%. However, another study where the compound was kept at 60°C for 10 days reported no formation of degradation products. ijirse.com This discrepancy may be due to differences in experimental conditions, such as the physical state of the sample (solid vs. solution).

The degradation products identified from thermal stress include the Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity, and a Tertiary butyl ester impurity. The formation of a variety of impurities highlights the molecule's sensitivity to heat.

Table 5: Summary of Thermal Degradation Findings for Pitavastatin

| Stress Condition | Duration | Temperature | Observed Degradation (%) | Key Degradation Products | Reference |

|---|---|---|---|---|---|

| Dry Heat | 2 days | 60°C | ~9.64% | Desfluoro Impurity, Anti-isomer Impurity, Z-isomer Impurity, 5-oxo Impurity, Lactone Impurity, Tertiary butyl ester Impurity | |

| Dry Heat | 10 days | 60°C | No degradation observed | N/A | ijirse.com |

Photolytic Degradation Pathways

Exposure to light can also cause degradation of Pitavastatin and its esters. nih.gov In a photolytic stress study where a sample of Pitavastatin was exposed to 1.2 million lux hours of light and 200 W h/m² of UV energy, a degradation of approximately 2.35% was observed. The primary degradation product identified under these conditions was the lactone impurity. This suggests that a key photolytic pathway involves the intramolecular cyclization of the dihydroxy heptenoic acid side chain to form the lactone. In contrast, another study reported no degradation under photolytic conditions, again suggesting a high dependency on the specific experimental setup. ijirse.com

Table 6: Summary of Photolytic Degradation Findings for Pitavastatin

| Stress Condition | Observed Degradation (%) | Key Degradation Products | Reference |

|---|---|---|---|

| 1.2 million lux hours and 200 W h/m² | ~2.35% | Lactone Impurity | |

| ICH Q1A (R2) guidelines | No degradation observed | N/A | ijirse.com |

Formation of Degradation Impurities Including Pitavastatin Lactone and Other Esters

The chemical stability of Pitavastatin Ethyl Ester is a critical aspect of its quality, efficacy, and safety. While specific degradation pathways for Pitavastatin Ethyl Ester are not extensively documented in publicly available research, an understanding of its potential degradation can be inferred from the comprehensive studies conducted on its parent compound, Pitavastatin. As an ester, Pitavastatin Ethyl Ester is susceptible to hydrolysis, which would yield Pitavastatin and ethanol. Subsequently, Pitavastatin can undergo further degradation to form various impurities, with Pitavastatin Lactone being a primary and frequently reported degradant.

Forced degradation studies on Pitavastatin have been conducted under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, as recommended by the International Council for Harmonisation (ICH) guidelines researchgate.net. These studies provide valuable insight into the potential impurities that may arise from the degradation of Pitavastatin, and by extension, from Pitavastatin Ethyl Ester following its initial hydrolysis.

Pitavastatin Lactone: A Major Degradation Product

The formation of Pitavastatin Lactone is a significant degradation pathway for Pitavastatin. This intramolecular esterification, or lactonization, occurs between the carboxylic acid group and the hydroxyl group at the C5 position of the heptenoic acid side chain, forming a stable six-membered ring nih.gov. This process is often catalyzed by acidic conditions nih.gov. The presence of Pitavastatin Lactone as a degradation impurity has been consistently observed in stability studies of Pitavastatin researchgate.net.

Formation of Other Ester Impurities

Besides Pitavastatin Lactone, other ester-related impurities of Pitavastatin have been identified, primarily as process-related impurities arising during synthesis researchgate.net. These include methyl and tertiary butyl esters of Pitavastatin researchgate.net. While these are typically associated with the manufacturing process, their presence highlights the reactivity of the carboxylic acid group and the potential for ester formation under certain conditions. During the degradation of Pitavastatin, the formation of a methyl ester impurity has been noted during water hydrolysis studies .

The degradation of Pitavastatin Ethyl Ester itself would likely involve an initial hydrolysis to Pitavastatin, which then could be susceptible to the same degradation pathways observed for Pitavastatin. The rate of this initial hydrolysis would be dependent on factors such as pH, temperature, and the presence of catalysts.

Impact of Stress Conditions on Impurity Formation

Forced degradation studies on Pitavastatin reveal the influence of different stress factors on the formation of impurities, including Pitavastatin Lactone and other esters.

Acidic Hydrolysis: In the presence of strong acids and heat, Pitavastatin shows significant degradation, with Pitavastatin Lactone being one of the major degradation products formed .

Base Hydrolysis: Alkaline conditions also lead to considerable degradation of Pitavastatin, resulting in the formation of multiple impurities, including Pitavastatin Lactone .

Water Hydrolysis: Under neutral hydrolytic conditions (heating in water), Pitavastatin has been shown to degrade and form impurities such as a methyl ester and Pitavastatin Lactone .

Thermal Degradation: Exposure to high temperatures can induce the formation of several impurities, including Pitavastatin Lactone and a tertiary butyl ester impurity .

Oxidative Degradation: Oxidative stress, typically induced by hydrogen peroxide, leads to the formation of various degradation products, one of which is Pitavastatin Lactone .

Photolytic Degradation: Exposure to light can also cause degradation, with Pitavastatin Lactone being a resulting impurity .

The following interactive data tables summarize the findings from forced degradation studies on Pitavastatin, which can serve as an indicator for the potential degradation products of Pitavastatin Ethyl Ester after its presumed initial hydrolysis.

Table 1: Summary of Degradation Impurities of Pitavastatin under Various Stress Conditions

| Stress Condition | Impurities Formed | Reference |

|---|---|---|

| Acid Hydrolysis (1 N HCl, 60°C, 1h) | Anti-isomer impurity, Lactone impurity | |

| Base Hydrolysis (2 N NaOH, 60°C, 1h) | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity | |

| Water Hydrolysis (60°C, 2h) | Z-isomer impurity, Methyl ester impurity, Lactone impurity | |

| Thermal Degradation (60°C, 2 days) | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity, Tertiary butyl ester impurity | |

| Oxidative Hydrolysis (3% H2O2, 25°C, 1h) | Desfluoro impurity, Anti-isomer impurity, Z-isomer impurity, 5-oxo impurity, Lactone impurity | |

| Photolytic Stress (200 W h/m2 and 1.2 million lux Hour) | Lactone impurity |

Table 2: Percentage Degradation of Pitavastatin under Forced Degradation Conditions

| Stress Condition | Percentage Degradation | Reference |

|---|---|---|

| Acid Hydrolysis (1 N HCl, 60°C, 1h) | ~7.90% | |

| Base Hydrolysis (2 N NaOH, 60°C, 1h) | ~9.79% | |

| Water Hydrolysis (60°C, 2h) | ~6.06% | |

| Thermal Degradation (60°C, 2 days) | ~9.64% | |

| Oxidative Hydrolysis (3% H2O2, 25°C, 1h) | ~7.43% | |

| Photolytic Stress (200 W h/m2 and 1.2 million lux Hour) | ~2.35% |

Mechanistic Biochemical and Pharmacological Research of Pitavastatin Ethyl Ester

In Vitro Biotransformation of Pitavastatin (B1663618) Ethyl Ester

Prodrugs are inactive chemical derivatives that are converted into their active therapeutic forms within the body through metabolic processes. The use of an ethyl ester form of a drug, such as Pitavastatin Ethyl Ester, is a common strategy to enhance properties like lipophilicity, which can improve membrane permeability and absorption. researchgate.net The activation of these ester prodrugs is critically dependent on hydrolysis by ubiquitous enzymes known as esterases. core.ac.uk

Esterase-Mediated Hydrolysis in Cellular and Subcellular Fractions

The conversion of an ester prodrug to its active carboxylic acid form is catalyzed by a superfamily of enzymes called carboxylesterases (CES). core.ac.uknih.gov These enzymes are widely distributed throughout the body, with distinct expression patterns that influence where a prodrug is activated. nih.gov Human liver tissue expresses high levels of the carboxylesterase hCE1, while the intestine primarily expresses hCE2. nih.govnih.gov

While direct studies on Pitavastatin Ethyl Ester are not extensively detailed in publicly available literature, the metabolic pathway can be inferred from the well-documented behavior of other statin prodrugs and ester-containing compounds. For an ethyl ester prodrug to become active, it must undergo hydrolysis, a reaction where a water molecule is used to break the ester bond, releasing the active carboxylic acid (Pitavastatin Acid) and ethanol (B145695). wuxiapptec.com

In vitro studies using cellular and subcellular fractions (such as liver microsomes, cytosol, and S9 fractions) are standard methods to investigate such metabolic conversions. It is anticipated that incubating Pitavastatin Ethyl Ester with human liver S9 fractions or microsomes, which contain a rich complement of metabolic enzymes including carboxylesterases, would result in its efficient hydrolysis. mdpi.com Carboxylesterases are known to efficiently hydrolyze a wide array of ester-containing drugs. core.ac.uk For instance, the lactone prodrugs simvastatin (B1681759) and lovastatin (B1675250) are converted to their active β-hydroxy acid forms by carboxylesterases. nih.govcapes.gov.br

The relative contribution of different cellular fractions to this hydrolysis can be determined by comparing the rate of Pitavastatin Acid formation in each. Given the high expression of hCE1 in the liver, hepatic subcellular fractions would be expected to show robust hydrolytic activity. nih.gov

Table 1: Illustrative Representation of Esterase-Mediated Hydrolysis This table is a representative example based on typical findings for ester prodrugs, as specific quantitative data for Pitavastatin Ethyl Ester hydrolysis across different fractions is not readily available in the literature.

| Cellular/Subcellular Fraction | Primary Esterase(s) Present | Expected Hydrolytic Activity |

|---|---|---|

| Liver S9 Fraction | hCE1, hCE2 | High |

| Intestinal S9 Fraction | hCE2 | Moderate to High |

| Plasma | Butyrylcholinesterase (BChE) | Variable |

| Liver Microsomes | hCE1 | High |

| Liver Cytosol | hCE1 | High |

Characterization of Pitavastatin Acid Formation from the Ethyl Ester

The formation of the pharmacologically active Pitavastatin Acid from its ethyl ester prodrug is the crucial activation step. This biotransformation restores the free carboxylic acid group, which is essential for binding to the target enzyme, HMG-CoA reductase. The structure of statins, particularly the dihydroxyheptanoic acid portion, mimics the natural substrate (HMG-CoA) and allows for competitive inhibition of the enzyme. tcichemicals.comdrugbank.com

The conversion process is a simple hydrolysis reaction. Following absorption, Pitavastatin Ethyl Ester would be exposed to esterases in the intestine, liver, and blood, which would catalyze its conversion to the active Pitavastatin Acid. core.ac.uk Research on other ester prodrugs shows they are often rapidly hydrolyzed within cells following transport across the membrane. nih.gov This ensures that the active drug is released at its site of action. The primary metabolite of the active pitavastatin drug is an inactive lactone, which is formed via a different pathway involving glucuronidation by UGT enzymes (UGT1A3 and UGT2B7), not by the hydrolysis of the ethyl ester. drugbank.comgeneesmiddeleninformatiebank.nlresearchgate.net

Cellular Uptake and Disposition Studies for Pitavastatin Ethyl Ester

The movement of a drug into its target cells is governed by a combination of its physicochemical properties and its interaction with cellular transport proteins. As an ester, Pitavastatin Ethyl Ester is more lipophilic (fat-soluble) than its active acid counterpart. This increased lipophilicity significantly influences its method of crossing biological membranes.

Assessment of Carrier-Mediated Transport Mechanisms in vitro

The active form, Pitavastatin Acid, is known to be a substrate for multiple hepatic uptake transporters, particularly the organic anion-transporting polypeptides OATP1B1 and OATP1B3. nih.govgeneesmiddeleninformatiebank.nl These transporters are crucial for the efficient uptake of many statins from the blood into hepatocytes, their primary site of action. nih.govsolvobiotech.com In vitro studies have estimated that OATP1B1 is responsible for over 90% of the total hepatic uptake of Pitavastatin Acid. jst.go.jpresearchgate.net

While the ethyl ester prodrug is designed to be more lipophilic to facilitate passive diffusion, it may still interact with uptake transporters. However, the esterification of the carboxylic acid group—a key recognition moiety for OATP transporters—would likely reduce its affinity for these carriers compared to the active acid form. solvobiotech.com Studies on other statin prodrugs suggest that uptake by transporters like OATPs may occur with the inactive form, but the dynamics are complex and can vary. mdpi.com

Table 2: Hepatic Transporter Involvement in Pitavastatin Acid Uptake

| Transporter | Location | Role in Pitavastatin Acid Transport | Estimated Contribution to Hepatic Uptake |

|---|---|---|---|

| OATP1B1 (SLCO1B1) | Basolateral membrane of hepatocytes | Major contributor to hepatic uptake | >90% jst.go.jpresearchgate.net |

| OATP1B3 (SLCO1B3) | Basolateral membrane of hepatocytes | Minor contributor to hepatic uptake | ~10% researchgate.net |

| OATP2B1 | Hepatocytes, Skeletal Muscle | Potential minor contributor | Not quantified, but considered minor compared to OATP1B1 jst.go.jp |

Evaluation of Passive Diffusion Across Biological Membranes

A primary reason for creating an ethyl ester prodrug is to increase lipophilicity, thereby enhancing its ability to cross cell membranes via passive diffusion. researchgate.net Lipophilic statins, including pitavastatin itself, can readily move across hepatocyte cell membranes without the need for transporters, which is a key mechanism for their efficient first-pass uptake into the liver. nih.govfrontiersin.orge-lactancia.org

Pitavastatin Ethyl Ester, being significantly more lipophilic than Pitavastatin Acid, would be expected to rely heavily on passive diffusion for its entry into cells like enterocytes (for absorption) and hepatocytes (for activation and action). nih.gov This property allows the prodrug to be widely distributed and to cross membranes non-selectively before being hydrolyzed to the active, more localized acid form inside the cell. e-lactancia.orgnih.gov Studies with other lipophilic statin prodrugs, such as lovastatin lactone, show they readily enter cells via passive diffusion, achieving high intracellular concentrations. oncotarget.com

Molecular Interactions with HMG-CoA Reductase

The therapeutic effect of statins is achieved by inhibiting the enzyme HMG-CoA reductase, the rate-limiting step in cholesterol biosynthesis. drugbank.compharmgkb.org This inhibition is competitive, meaning the statin molecule binds to the same active site on the enzyme as the natural substrate, HMG-CoA. tcichemicals.com

Research has consistently shown that the active entity responsible for this inhibition is the β-hydroxy acid form of the statin. mdpi.comoncotarget.com The free carboxylate group on the acid is essential for mimicking the structure of HMG-CoA and anchoring the drug within the enzyme's active site.

Therefore, it is mechanistically understood that Pitavastatin Ethyl Ester itself does not exhibit direct, significant inhibitory activity on HMG-CoA reductase. The esterification of the critical carboxylate group prevents the necessary molecular interactions for effective binding and inhibition. The prodrug must first be hydrolyzed by cellular esterases to Pitavastatin Acid to become an active inhibitor. nih.gov Some studies on other statin prodrugs have even found the inactive (lactone or ester) form to be completely inert in assays of HMG-CoA reductase inhibition, while the hydrolyzed acid form is highly potent. oncotarget.com

Compound Reference Table

Enzyme Kinetic Analysis of Pitavastatin Ethyl Ester

Direct enzyme kinetic analysis of Pitavastatin Ethyl Ester with HMG-CoA reductase is not extensively documented, as the ester form is not the pharmacologically active agent. The crucial enzymatic process for this compound is its hydrolysis to the active pitavastatin acid. This conversion is presumed to be catalyzed by carboxylesterases (CES), a family of enzymes abundant in the liver that are responsible for the hydrolysis of many ester- and amide-containing drugs. washington.edumdpi.com Human liver carboxylesterase 1 (CES1) is a key enzyme in the activation of ester prodrugs. mdpi.comnih.gov The kinetics of this hydrolysis would determine the rate and extent of active pitavastatin formation.

The resulting active metabolite, pitavastatin, is a potent, competitive inhibitor of HMG-CoA reductase. dovepress.comdrugbank.com Kinetic studies have determined that pitavastatin has a half-maximal inhibitory concentration (IC50) of 6.8 nM for HMG-CoA reductase. qeios.comselleckchem.com Most statins demonstrate inhibitory concentrations in the range of 3-20 nM. helsinki.fi The binding of statins to HMG-CoA reductase is reversible, with an affinity in the nanomolar range, which is significantly higher than the micromolar affinity of the natural substrate, HMG-CoA. helsinki.fi

Binding Affinity Studies

As a prodrug, Pitavastatin Ethyl Ester is not designed to bind with high affinity to HMG-CoA reductase. Its increased lipophilicity, due to the esterification of the carboxylic acid, facilitates absorption. washington.edu The pharmacological effect is dependent on the subsequent hydrolysis to pitavastatin acid, which contains the dihydroxy heptanoic acid moiety responsible for binding to the enzyme. qeios.com

The active form, pitavastatin, exhibits a very high binding affinity for HMG-CoA reductase. In vitro studies have shown its affinity to be 1.6 to 3.5 times greater than that of simvastatin or pravastatin, respectively. qeios.com This strong, competitive binding is due to the structural similarity of the statin's acid group to the enzyme's natural substrate, HMG-CoA, allowing it to fit into the active site and inhibit the conversion of HMG-CoA to mevalonate (B85504), the rate-limiting step in cholesterol biosynthesis. drugbank.comqeios.comahajournals.org

| Statin | IC50 Value (nM) | Reference |

|---|---|---|

| Pitavastatin | 6.8 | qeios.comselleckchem.com |

| Simvastatin | ~11.2 (Calculated) | qeios.com |

| Pravastatin | ~23.8 (Calculated) | qeios.com |

| General Range for Most Statins | 3-20 | helsinki.fi |

Preclinical Investigations in Animal Models

Preclinical studies, primarily conducted with the active pitavastatin acid, provide mechanistic insights applicable to Pitavastatin Ethyl Ester following its bioconversion.

Pitavastatin Ethyl Ester is classified as a prodrug, which is an inactive compound that is converted into a pharmacologically active agent in the body. vulcanchem.comwashington.edu The primary bioconversion pathway for Pitavastatin Ethyl Ester is hepatic hydrolysis of the ester bond, a reaction catalyzed by liver carboxylesterases, to yield the active pitavastatin acid. vulcanchem.comwashington.edumdpi.com

A parallel process is observed with pitavastatin's major metabolite, pitavastatin lactone. This inactive lactone is formed from the active acid via glucuronidation (by UGT enzymes UGT1A3 and UGT2B7) followed by a non-enzymatic elimination reaction. tandfonline.comnih.govcaymanchem.com Importantly, this process is reversible, and the lactone can be hydrolyzed back to the active pitavastatin acid in vivo, coexisting in equilibrium in the blood. tandfonline.comglpbio.com This established retroconversion of the lactone supports the metabolic activation model for ester-based prodrugs like Pitavastatin Ethyl Ester.

Once converted to its active form, pitavastatin acts primarily in the liver. drugbank.com Its core mechanism is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. drugbank.comahajournals.org This inhibition leads to a decrease in the intracellular cholesterol pool within hepatocytes. nih.gov The reduction in hepatic cholesterol stimulates the upregulation of LDL receptor gene expression and an increase in the number of LDL receptors on the surface of liver cells. drugbank.comnih.gov This, in turn, enhances the clearance of LDL-cholesterol from the circulation. drugbank.com Sustained inhibition of hepatic cholesterol synthesis also leads to decreased secretion of very-low-density lipoproteins (VLDL). nih.gov The uptake of pitavastatin into rat hepatocytes has been shown to be a carrier-mediated, energy-dependent process involving multiple transport systems. nih.gov

Beyond cholesterol reduction, the active metabolite pitavastatin exerts numerous "pleiotropic" effects that are independent of lipid lowering and contribute to its vasoprotective properties. ahajournals.orgresearchgate.net These effects stem from the inhibition of the mevalonate pathway, which reduces the synthesis of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). ahajournals.org These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins such as Rho, Rac, and Ras. ahajournals.orgahajournals.org

Key molecular pathways influenced by pitavastatin in animal cells include:

Improvement of Endothelial Function: Pitavastatin increases the expression and activity of endothelial nitric oxide synthase (eNOS) via the Akt signaling pathway, leading to increased nitric oxide (NO) production and vasodilation. nih.gov It also inhibits Rho/Rho-kinase (ROCK) signaling, which further upregulates eNOS. ahajournals.org

Anti-inflammatory Effects: Pitavastatin reduces the expression of pro-inflammatory mediators. In a rat model of cerebral aneurysm, it decreased the expression of nuclear factor-κB (NF-κB). nih.gov In human T cells, it suppresses the activating protein-1 (AP-1) signal transduction pathway by inhibiting ERK and p38 MAPK signaling. mdpi.com It also reduces levels of chemokines like monocyte chemoattractant protein-1 (MCP-1). nih.gov

Reduction of Oxidative Stress: Pitavastatin has been shown to decrease the production of reactive oxygen species (ROS) in animal models. nih.gov

Antithrombotic Effects: By inhibiting Rho family G proteins, pitavastatin induces the expression of thrombomodulin in endothelial cells, which has an antithrombotic effect. nih.gov

| Pleiotropic Effect | Associated Molecular Pathway/Target | Reference |

|---|---|---|

| Endothelial Function Improvement | Activation of Akt/eNOS pathway; Inhibition of Rho/ROCK signaling | ahajournals.orgnih.gov |

| Anti-inflammation | Inhibition of NF-κB, MCP-1, AP-1 (via ERK/p38 MAPK) | nih.govmdpi.com |

| Antioxidant Effect | Reduction of reactive oxygen species (ROS) | nih.gov |

| Antithrombosis | Inhibition of Rho G proteins; Induction of thrombomodulin | nih.gov |

The anti-cancer properties of the active form, pitavastatin, have been investigated in numerous cell and animal xenograft models, suggesting a potential therapeutic application. nih.govmdpi.comresearchgate.net The relevance to Pitavastatin Ethyl Ester lies in its ability to deliver the active drug to tumor tissues. The lipophilic nature of statins allows them to cross cell membranes to exert their effects. waocp.org

Studies on various cancer types have elucidated several key anti-cancer mechanisms of pitavastatin:

Induction of Apoptosis: Pitavastatin triggers programmed cell death in cancer cells. nih.gov In liver cancer cells, it promotes the cleavage of caspase-9 and caspase-3. nih.gov In cervical cancer cells, it activates poly-ADP-ribose polymerase (PARP) and the pro-apoptotic protein Bax, while inactivating the anti-apoptotic protein Bcl-2. nih.govmdpi.com

Cell Cycle Arrest: Pitavastatin can halt the proliferation of cancer cells by arresting the cell cycle. nih.govmdpi.com It induced G1 phase arrest in liver cancer cells and S or G1 arrest in various other cancer cell lines. researchgate.netnih.gov This is often mediated by the upregulation of cell cycle inhibitors like p21, p27, and p53. nih.govresearchgate.net

Inhibition of Pro-Survival Signaling: Pitavastatin has been shown to downregulate critical signaling pathways that promote cancer cell growth and survival, including the PI3K/AKT and MAPK (ERK) pathways. nih.govnih.govmdpi.com

Inhibition of Tumor Growth in Xenograft Models: In vivo studies using immunocompromised mice with human tumor xenografts have demonstrated the anti-tumor efficacy of pitavastatin. It has been shown to significantly inhibit tumor growth in models of cervical cancer, glioblastoma, liver cancer, and colon cancer. mdpi.comresearchgate.netnih.govmdpi.com For instance, in a cervical cancer xenograft model, pitavastatin treatment resulted in suppressed tumor growth and increased levels of apoptotic markers. mdpi.com

| Cancer Model | Observed Mechanistic Effect | Reference |

|---|---|---|

| Cervical Cancer (Ca Ski, HeLa, C-33 A cells; Xenograft) | Induces apoptosis (PARP, Bax, Caspase-3 activation); Cell cycle arrest (G0/G1 or G2/M); Inhibits PI3K/AKT and MAPK pathways | nih.govmdpi.com |

| Liver Cancer (Huh-7, SMMC7721 cells; Xenograft) | Induces apoptosis (Caspase-9, -3 cleavage); G1 phase arrest; Inhibits tumor growth and improves survival | nih.gov |

| Glioblastoma (Xenograft) | Inhibits tumor growth; Reduces cell proliferation (Ki67 staining) | researchgate.net |

| Colon Carcinoma (Stem cells; Xenograft) | Inhibits tumor growth and enhances survival | researchgate.net |

Analytical Methodologies for Pitavastatin Ethyl Ester

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Pitavastatin (B1663618) Ethyl Ester, enabling its separation from the active pharmaceutical ingredient and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of Pitavastatin and its related impurities, including the ethyl ester. researchgate.net Method development and validation are critical to ensure the reliability of these analyses.

A common approach involves using a reverse-phase C18 column. nih.govresearchgate.net For instance, one validated method for the determination of pitavastatin and its impurities utilizes a Phenomenex Kinetex C18 column (75 x 4.6 mm, 2.6 µm). researchgate.netresearchgate.net The mobile phase composition is a critical parameter that is often optimized. A mixture of buffer (such as sodium acetate (B1210297) adjusted to an acidic pH) and an organic solvent like acetonitrile (B52724) is frequently employed. researchgate.netresearchgate.net

Validation of HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, sensitivity, system suitability, and robustness. japsonline.com A study developing an HPLC method for several statins, including pitavastatin, demonstrated linearity over a concentration range of 0.05-200.00 µg/ml with a correlation coefficient (R²) of 1. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) for pitavastatin were found to be as low as 0.004-0.006 µg/ml. nih.gov

The following table summarizes typical parameters for an HPLC method for Pitavastatin analysis:

| Parameter | Value |

| Column | Restek Ultra C18, 250 x 4.6 mm, 5 µm nih.gov |

| Mobile Phase | Acetonitrile/Milli-Q® water with 0.1% orthophosphoric acid nih.gov |

| Flow Rate | 1.0 ml/min nih.gov |

| Detection | UV at 240 nm nih.gov |

| Injection Volume | 10 µl nih.gov |

| Concentration Range | 0.05-200.00 µg/ml nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications for Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it a valuable tool for impurity profiling of Pitavastatin. The smaller particle size of the stationary phase in UPLC columns leads to higher efficiency and allows for faster analysis times.

UPLC methods are particularly useful for separating and quantifying a wide range of impurities, including process-related impurities and degradation products. These impurities can include the Desfluoro impurity, anti-isomer, Z-isomer, methyl ester impurity, lactone impurity, and tertiary butyl ester impurity. researchgate.netresearchgate.net Identifying and controlling these impurities is essential for ensuring the safety and efficacy of the drug product.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance variant, HPTLC, are also employed for the analysis of Pitavastatin and its related compounds. researchgate.netresearchgate.net These methods are particularly useful for rapid screening and can be used to monitor the progress of reactions in synthetic processes. google.com

For HPTLC analysis of Pitavastatin, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. researchgate.netnih.gov The mobile phase composition is optimized to achieve good separation. A representative mobile phase for the separation of Pitavastatin consists of a mixture of ethyl acetate, methanol, toluene, and glacial acetic acid. researchgate.net Another developed method uses toluene-ethyl acetate-glacial acetic acid as the mobile phase. nih.gov

Detection is typically carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance, such as 238 nm or 245 nm. researchgate.netresearchgate.net HPTLC methods can be validated for linearity, precision, accuracy, and robustness, demonstrating their suitability for quantitative analysis. researchgate.net A validated HPTLC method for Pitavastatin calcium showed a linear relationship in the concentration range of 25–150 ng per band. researchgate.net

Below is a table outlining typical HPTLC method parameters:

| Parameter | Value |

| Stationary Phase | Silica gel 60 F254 HPTLC plates researchgate.netnih.gov |

| Mobile Phase | Toluene-ethyl acetate-glacial acetic acid (59.8 + 40.0 + 0.2, v/v/v) nih.gov |

| Detection Wavelength | 235 nm nih.gov |

| Linear Range | 50-600 ng/spot nih.gov |

| Rf Value (Pitavastatin) | ~0.38 nih.gov |

Spectroscopic Characterization and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the structural confirmation and characterization of Pitavastatin Ethyl Ester.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. google.comaiu.edu.sy The FTIR spectrum of a compound provides a unique fingerprint, which can be used for identification and to confirm the presence of specific chemical bonds. banglajol.info In the context of Pitavastatin, FTIR can be used to identify characteristic peaks corresponding to its functional groups. researchgate.net Although specific FTIR data for Pitavastatin Ethyl Ester is not detailed in the provided search results, the technique is generally applied for the characterization of Pitavastatin and its derivatives. google.comaiu.edu.sy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of a compound. acs.org

For Pitavastatin and its analogues, NMR studies, including the analysis of long-range coupling constants, have been instrumental in understanding their conformational and thermodynamic properties in solution. researchgate.net While specific NMR data for Pitavastatin Ethyl Ester was not found in the search results, a ¹H NMR spectrum has been reported for Pitavastatin tert-butyl ester, a closely related compound. google.com This suggests that NMR spectroscopy is a crucial method for the structural confirmation of Pitavastatin esters.

Mass Spectrometry (MS) for Identification and Quantitation

Mass Spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), serves as a powerful tool for the definitive identification and precise quantitation of pitavastatin and its related compounds, including the ethyl ester. researchgate.net This technique offers high selectivity and sensitivity, making it ideal for analyzing complex matrices like human plasma. researchgate.net

For quantitative analysis, a sample containing the analyte undergoes a preparation process, often a single-step liquid-liquid extraction with a solvent like ether or protein precipitation with acetonitrile. researchgate.net The extract is then separated using a high-performance liquid chromatography (HPLC) system, typically with a C18 column. researchgate.net

The identification and quantitation are performed using a mass spectrometer with an electrospray ionization (ESI) source, usually operated in the positive ion mode. researchgate.netresearchgate.net The instrument is set to multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. For pitavastatin, a common transition is from a mass-to-charge ratio (m/z) of approximately 422.0 to 290.1. researchgate.netresearchgate.net The use of an internal standard, such as lovastatin (B1675250), telmisartan, or a stable isotope-labeled analog like Pitavastatin-D4, is crucial for ensuring the accuracy and reliability of the quantification. researchgate.netresearchgate.netveeprho.com

| Parameter | Description | Source |

|---|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | researchgate.netresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Precursor Ion (m/z) | ~421.9 - 422.0 (for Pitavastatin) | researchgate.netresearchgate.net |

| Product Ion (m/z) | ~290.1 (for Pitavastatin) | researchgate.netresearchgate.net |

| Internal Standards | Lovastatin, Telmisartan, Pitavastatin-D4 (Calcium Salt) | researchgate.netresearchgate.netveeprho.com |

Dissolution and Solubility Analysis of Pitavastatin Ethyl Ester

The solubility characteristics of a compound are critical to its behavior in analytical and biological systems. Pitavastatin itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating it has low solubility and high permeability. nih.govymerdigital.com Its calcium salt is described as very slightly soluble in water and ethanol (B145695), and practically insoluble in acetonitrile. fda.gov

Pitavastatin Ethyl Ester, often studied as a reference standard or impurity, exhibits its own distinct solubility profile. It is reported to be soluble in solvents such as Methanol and Dimethyl Sulfoxide (DMSO). allmpus.com Understanding these properties is essential for developing appropriate solvents for chromatographic analysis and for studying the compound's disposition in various media.

| Compound | Solvent | Solubility Description | Source |

|---|---|---|---|

| Pitavastatin Ethyl Ester | Methanol | Soluble | allmpus.com |

| Pitavastatin Ethyl Ester | DMSO | Soluble | allmpus.com |

| Pitavastatin (Calcium Salt) | Water | Very slightly soluble | fda.gov |

| Pitavastatin (Calcium Salt) | Ethanol | Very slightly soluble | fda.gov |

| Pitavastatin (Calcium Salt) | Acetonitrile | Practically insoluble | fda.gov |

| Pitavastatin (Calcium Salt) | Chloroform | Freely soluble | fda.govcore.ac.uk |

Impurity Determination and Purity Assessment for Reference Standards

Pitavastatin Ethyl Ester is primarily recognized in pharmaceutical analysis as a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient, Pitavastatin. chemicea.com The identification and control of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final drug product. chemicea.com

Impurities in Pitavastatin are generally categorized as either process-related (e.g., synthetic by-products) or degradation products. chemicea.com Degradation can occur under stress conditions such as exposure to heat, humidity, light, or hydrolysis. Forced degradation studies show that various impurities can form, including Pitavastatin Lactone, Z-isomer, Desfluoro impurity, and 5-oxo impurity.

Analytical methods, predominantly HPLC, are employed to separate and quantify these impurities. google.comlgcstandards.com The purity of reference standards, including Pitavastatin Ethyl Ester, is critical for their intended use in validating these analytical methods and for quality control applications. synzeal.comsynzeal.com These standards provide a benchmark for identifying and quantifying impurities in batches of the active pharmaceutical ingredient. synzeal.com

| Compound Name | Molecular Formula | Classification | Source |

|---|---|---|---|

| Pitavastatin Ethyl Ester | C27H28FNO4 | Process Impurity | allmpus.compharmaffiliates.com |

| Pitavastatin Methyl Ester | C26H26FNO4 | Process Impurity | lgcstandards.compharmaffiliates.com |

| Pitavastatin t-Butyl Ester | C29H32FNO4 | Process Impurity | chemicea.compharmaffiliates.com |

| Pitavastatin Lactone | C25H22FNO3 | Degradation Impurity | |

| Pitavastatin 5-Oxo Impurity | C25H22FNO4 | Degradation Impurity | pharmaffiliates.com |

| Pitavastatin 3-Oxo Ethyl Ester | C27H26FNO4 | Related Compound | veeprho.compharmaffiliates.com |

Future Directions and Emerging Research Avenues for Pitavastatin Ethyl Ester

Exploration of Pitavastatin (B1663618) Ethyl Ester as a Prodrug Candidate for Enhanced Pharmacokinetic Properties

The concept of a prodrug, an inactive or less active compound that is metabolized in the body to produce an active drug, is a well-established strategy in drug development to overcome pharmacokinetic challenges. Pitavastatin Ethyl Ester is being investigated as a potential prodrug of Pitavastatin. vulcanchem.com In this scenario, the ethyl ester would be hydrolyzed in vivo to the active pitavastatin. vulcanchem.com This approach could potentially offer advantages over the direct administration of Pitavastatin.

One of the primary metabolic pathways for Pitavastatin involves glucuronidation by uridine (B1682114) diphosphate-glucuronyl transferases (UGTs) to form a lactone, which is an inactive metabolite. nih.govnih.govdrugbank.com While Pitavastatin undergoes minimal metabolism by cytochrome P450 (CYP) enzymes, particularly CYP2C9, this pathway is considered minor. nih.govdrugbank.comresearchgate.netresearchgate.net The pharmacokinetic profile of Pitavastatin is also influenced by drug transporters such as the organic anion-transporting polypeptide OATP1B1. researchgate.net

By administering Pitavastatin as its ethyl ester prodrug, it may be possible to alter its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the more lipophilic nature of the ester could potentially enhance its absorption. Following absorption, in vivo hydrolysis would release the active Pitavastatin. Research in this area would focus on comparing the pharmacokinetic parameters of Pitavastatin administered directly versus via its ethyl ester prodrug.

| Metabolism | The biotransformation of the drug in the body. | The ester linkage would be subject to hydrolysis by esterases, adding a step to the metabolic pathway. |

Development of Advanced Analytical Techniques for Trace Level Detection and Characterization

The presence of Pitavastatin Ethyl Ester, often as an impurity in Pitavastatin drug substances and products, necessitates the development of highly sensitive and specific analytical methods for its detection and quantification. The ability to detect this compound at trace levels is crucial for quality control and to ensure the purity and stability of Pitavastatin formulations. synzeal.com

Several advanced analytical techniques are being employed and further developed for this purpose. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the separation and identification of Pitavastatin and its impurities. Modern HPLC methods, including Ultra-High-Performance Liquid Chromatography (UHPLC), offer rapid and efficient separation on columns such as C18. derpharmachemica.com

For enhanced sensitivity, HPLC is often coupled with fluorescence detection (FLD), as the quinoline (B57606) structure within Pitavastatin imparts fluorescent properties. nih.govmdpi.com This allows for the quantification of Pitavastatin and its related compounds at very low concentrations, often in the nanogram per milliliter range. nih.govmdpi.com

Table 2: Analytical Techniques for Pitavastatin and its Impurities

| Technique | Key Features | Application for Pitavastatin Ethyl Ester |

|---|---|---|

| HPLC with UV Detection | Robust and widely used for routine analysis. Detection is typically performed at a specific UV wavelength. derpharmachemica.com | Suitable for general purity testing and assay of Pitavastatin, with the ability to detect the ethyl ester impurity. |

| HPLC with Fluorescence Detection (FLD) | Offers significantly higher sensitivity and selectivity compared to UV detection for fluorescent compounds. nih.govmdpi.com | Ideal for trace-level quantification of Pitavastatin and its fluorescent impurities, including the ethyl ester, in complex matrices like human plasma. nih.govmdpi.com |

| High-Performance Thin-Layer Chromatography (HPTLC) | A planar chromatographic technique that is simple, cost-effective, and allows for simultaneous analysis of multiple samples. researchgate.net | Can be used as a stability-indicating method to separate Pitavastatin from its degradation products. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides structural information and high sensitivity, making it a powerful tool for impurity identification and characterization. derpharmachemica.com | Essential for confirming the identity of trace-level impurities like Pitavastatin Ethyl Ester and for elucidating degradation pathways. |

Investigating the Role of Pitavastatin Ethyl Ester in Degradation Pathway Mitigation Strategies for Pitavastatin Formulations

Pitavastatin, like many pharmaceutical compounds, can degrade under various stress conditions, leading to the formation of impurities. nih.gov Understanding these degradation pathways is critical for developing stable drug formulations and establishing appropriate storage conditions. Pitavastatin Ethyl Ester can be one of the impurities formed through degradation or as a process-related impurity from synthesis.

Forced degradation studies are conducted to intentionally degrade the drug substance under conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.govresearchgate.net These studies help to identify potential degradation products and develop stability-indicating analytical methods. researchgate.net For example, significant degradation of Pitavastatin has been observed under acidic and basic conditions. nih.govresearchgate.net

The presence of Pitavastatin Ethyl Ester as a degradation product would suggest that esterification can occur under certain conditions. Mitigation strategies would then focus on controlling these conditions during manufacturing and storage. This could involve optimizing the pH of the formulation, protecting it from heat and light, and using appropriate packaging.

Novel Applications as a Research Tool in Mechanistic Enzyme and Transporter Studies

Beyond its potential as a prodrug or its significance as an impurity, Pitavastatin Ethyl Ester can serve as a valuable research tool for studying the mechanisms of enzymes and drug transporters. The structural similarity to the active drug, with the key difference being the ester group, allows for comparative studies to probe the specific interactions between a drug and its biological targets.

Pitavastatin is a substrate for several drug transporters, including OATP1B1, which is crucial for its hepatic uptake. researchgate.netpharmgkb.org It is also a substrate for efflux transporters like ABCG2. pharmgkb.org By comparing the transport kinetics of Pitavastatin and Pitavastatin Ethyl Ester, researchers can gain insights into the structural requirements for transporter recognition and binding. For instance, such studies could elucidate the importance of the free carboxylic acid group of Pitavastatin for interaction with these transporters.

Similarly, in enzymatic studies, Pitavastatin Ethyl Ester can be used to investigate the activity of esterases that may be involved in its hydrolysis to the active form. This can help in understanding the metabolic activation of the potential prodrug and identifying the specific enzymes responsible.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Pitavastatin |

| Pitavastatin Ethyl Ester |

| Pitavastatin calcium |

| Atorvastatin |

| Simvastatin (B1681759) |

| Lovastatin (B1675250) |

| Pravastatin |

| Fluvastatin |

| Rosuvastatin |

| Cerivastatin |

| Mevastatin |

| Pitavastatin lactone |

| Acetonitrile (B52724) |

| Methanol |

| Formic acid |

| Sodium formate |

| Ethyl acetate (B1210297) |

| Toluene |

| Glacial acetic acid |

| Sodium acetate |

| Triethylamine |

| Dicyclohexylcarbodiimide |

| Tetrahydrofuran |

| Calcium chloride |

| Calcium acetate |

| α-methyl benzyl (B1604629) amine |

| Monobasic potassium phosphate |

| Fluorescein isothiocyanate |

| Sodium dodecyl sulfate |

| Aniline |

| Aminopyrine |

| 7-ethoxycoumarin |

| Gemcabene |

| Anacetrapib |

| Probucol |

| Ezetimibe |

| Fenofibrate |

| Desfluoro impurity |

| anti-isomer impurity |

| Z-isomer impurity |

| 5-oxo impurity |

| Methyl ester impurity |

| Tertiary butyl ester impurity |

| Alcohol impurity |

| Amide impurity |

| Pitavastatin (3R,5R) Ethyl Ester |

| Pitavastatin (3S,5R) Ethyl Ester |

Q & A

Q. What experimental methodologies are recommended for synthesizing Pitavastatin Ethyl Ester with high purity and yield?

- Methodological Answer : Synthesis protocols should include esterification of Pitavastatin acid with ethanol under anhydrous conditions, using catalysts like sulfuric acid or enzymatic lipases (e.g., Novozym® 435) for enhanced specificity. Purification steps should involve column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Characterization requires HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 244 nm) and mass spectrometry to confirm molecular weight (C27H28FNO4, MW: 473.52 g/mol) . Reproducibility demands strict control of reaction temperature (40–60°C) and solvent ratios, as outlined in central composite designs for analogous ethyl ester syntheses .

Q. How can researchers validate the identity and purity of Pitavastatin Ethyl Ester in experimental samples?

- Methodological Answer : Use a combination of spectroscopic techniques:

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm<sup>-1</sup> and fluorine (C-F) absorption at 1100–1000 cm<sup>-1</sup>.

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify ethyl ester protons (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) and aromatic fluorinated carbons.

- HPLC-PDA : Assess purity (>98%) using a C18 column with mobile phase acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v) . Validate methods per ICH Q2(R1) guidelines, including linearity (1–50 µg/mL), precision (%RSD < 2%), and recovery (98–102%) .

Advanced Research Questions

Q. What are the key considerations for designing randomized controlled trials (RCTs) evaluating Pitavastatin Ethyl Ester in combination therapies (e.g., with EPA ethyl ester)?

- Methodological Answer :

- Stratification : Randomize patients by baseline LDL-C, Agatston score (coronary calcification), and diabetes status to minimize confounding .

- Outcome Measures : Use intravascular ultrasound (IVUS) to quantify plaque volume regression and optical coherence tomography (OCT) for fibrous cap thickness .

- Dosing : Optimize bioavailability by co-administering Pitavastatin Ethyl Ester (2–4 mg/day) with EPA ethyl ester (1.8 g/day) in enteric-coated capsules to prevent gastric degradation .

- Statistical Power : Calculate sample size using Cohen’s d for plaque volume changes (α = 0.05, power = 80%) and adjust for dropout rates (10–15%) .

Q. How can researchers resolve contradictions in lipid-lowering efficacy data between Pitavastatin Ethyl Ester monotherapy and combination regimens?

- Methodological Answer :

- Mechanistic Studies : Compare HMG-CoA reductase inhibition kinetics (Ki) of Pitavastatin Ethyl Ester vs. its active metabolite using fluorometric assays .

- Meta-Analysis : Pool data from trials like the CHERRY study to evaluate heterogeneity (I<sup>2</sup> statistic) and subgroup effects (e.g., diabetic vs. non-diabetic cohorts) .

- Omics Integration : Perform lipidomics to identify differential effects on LDL subfractions (e.g., sdLDL) and inflammatory biomarkers (hs-CRP, IL-6) .

Q. What experimental strategies are recommended to assess the stability of Pitavastatin Ethyl Ester under physiological conditions?

- Methodological Answer :

- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation products (e.g., Pitavastatin acid) via LC-MS/MS .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and quantify impurities using stability-indicating HPLC methods .

- Molecular Dynamics Simulations : Model ester bond hydrolysis rates using software like GROMACS to predict shelf-life under varying pH/temperature conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.